molecular formula C12H21N B1223258 (3R,5S)-3,5-dimethyl-1-adamantanamine

(3R,5S)-3,5-dimethyl-1-adamantanamine

Cat. No. B1223258
M. Wt: 179.3 g/mol
InChI Key: BUGYDGFZZOZRHP-WSVSKBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5S)-3,5-dimethyl-1-adamantanamine is an alkylamine.

Scientific Research Applications

Neurological Interactions

  • Memantine, a dopamine system stimulating agent, affects serotonin neurons in the rat midbrain raphe nuclei, suggesting an interaction between dopaminergic and serotoninergic neurons (Śmiałowska, 1976).

Effects on Dopamine Neurons

  • It inhibits ATP-dependent K+ conductances in dopamine neurons, indicating potential relevance in Parkinson's disease treatment and further highlighting its impact on dopaminergic systems (Giustizieri et al., 2007).

Pharmacological Effects

  • A study on 1,3-dimethyl-5-aminoadamantane, an adamantane derivative, suggests its activation of central dopamine neurons, differentiating it from amantadine and aligning it more with apomorphine's effects (Maj et al., 1974).

Metal Complex Synthesis

  • Research on the synthesis of metal complexes with amantadine highlights its potential in the development of new molecular hybrids, indicating applications in chemistry beyond its known medical uses (Sultana et al., 2014).

Interaction with Other Drugs

  • Memantine shows interactions with other compounds, like tromantadine, influencing viral replication processes and thereby indicating its potential in antiviral treatments (Rosenthal et al., 1982).

Binding Affinity Studies

  • Studies on the binding affinity of 1-aminoadamantanes, including memantine, for the sigma binding site in the human frontal cortex, contribute to understanding its pharmacological profile and interactions with other neurotransmitter systems (Kornhuber et al., 1993).

Synthesis and Characterization

  • Research on the synthesis and characterization of platinum(II) complexes with adamantanamine derivatives shows its utility in inorganic chemistry, expanding its applications beyond biological systems (Rochon et al., 1993).

Antiviral Activity

  • The antiviral activity of 1-Adamantanamine (amantadine) has been a significant research focus, indicating its efficacy in inhibiting influenza infections (Davies et al., 1964).

properties

Product Name

(3R,5S)-3,5-dimethyl-1-adamantanamine

Molecular Formula

C12H21N

Molecular Weight

179.3 g/mol

IUPAC Name

(3R,5S)-3,5-dimethyladamantan-1-amine

InChI

InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11+,12?

InChI Key

BUGYDGFZZOZRHP-WSVSKBAQSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)N)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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